Azetidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Azetidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.113. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
(2R,4R)-Azetidine-2,4-dicarboxylic acid is a selective metabotropic glutamate receptor agonist . Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. They are known to be involved in a variety of physiological functions, including learning, memory, anxiety, and the perception of pain.
Mode of Action
As a metabotropic glutamate receptor agonist, (2R,4R)-Azetidine-2,4-dicarboxylic acid binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including changes in ion channel activity, changes in cell morphology, and the activation of enzymatic pathways .
Biochemical Pathways
It is known that activation of metabotropic glutamate receptors can lead to the modulation of various downstream signaling pathways, including those involved in cell survival and apoptosis .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation, the route of administration, and the presence of other substances .
Result of Action
(2R,4R)-Azetidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects. In a study on a rat model of epilepsy, treatment with (2R,4R)-Azetidine-2,4-dicarboxylic acid was found to reduce neuronal apoptosis induced by seizures . This suggests that the compound may have potential therapeutic applications in conditions characterized by neuronal damage or death.
Action Environment
The action of (2R,4R)-Azetidine-2,4-dicarboxylic acid can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Azetidine-2,4-dicarboxylic acid is known to interact with metabotropic glutamate receptors (mGluR 1 and mGluR 5) as an agonist . It is also reported to be a weak human mGlu z receptor agonist . The compound’s reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability, increase the BAX/Bcl2 ratio, and cause cell death . It also triggers pro-inflammatory and pro-apoptotic responses in BV2 microglial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to mimic the protein amino acid L-proline and readily misincorporate into proteins . This misincorporation can potentially cause protein misfolding and other detrimental effects to cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in the acute inflammation model, all the studied compounds had a maximum anti-inflammatory effect 24 hours after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, at concentrations greater than 1000 µM, it significantly reduced cell viability .
Metabolic Pathways
This compound is involved in the metabolism of the human leukocyte elastase (HLE), a neutrophil serine protease that plays a key role in several inflammatory diseases .
Transport and Distribution
It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .
Subcellular Localization
It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .
Properties
IUPAC Name |
(2R,4R)-azetidine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-PWNYCUMCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@H]1C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925846 |
Source
|
Record name | Azetidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-57-0 |
Source
|
Record name | Azetidine-2,4-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.